Fmoc-D-Lys(Dde)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

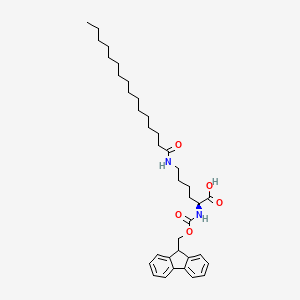

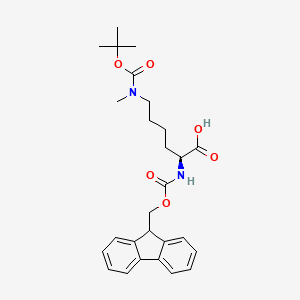

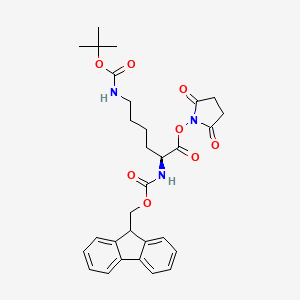

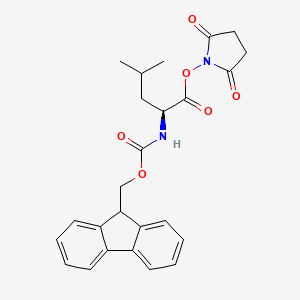

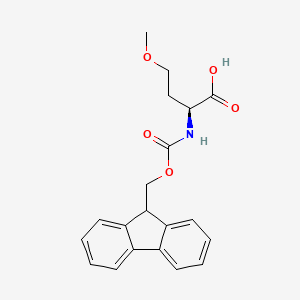

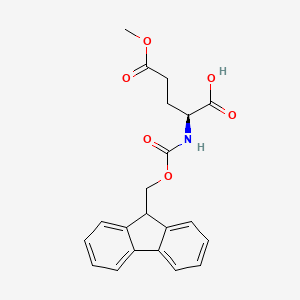

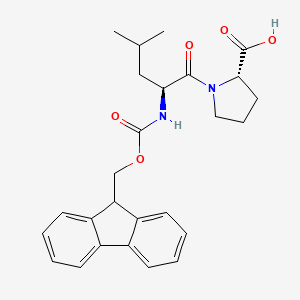

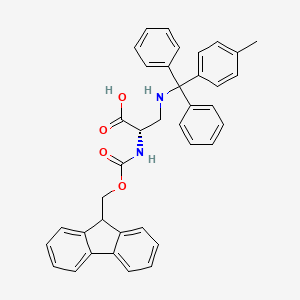

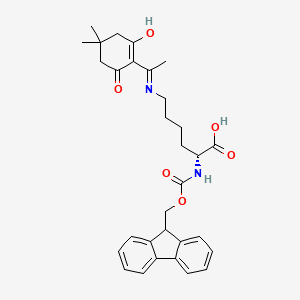

“Fmoc-D-Lys(Dde)-OH” is a compound used in peptide synthesis . It’s also known as N-alpha-Fmoc-N-epsilon-Dde-D-lysine . It’s often used in the form of a resin, such as Fmoc-D-Lys(Dde)-Wang Resin .

Synthesis Analysis

“this compound” is used in the Fmoc solid-phase peptide synthesis methodology . This method requires handles that attach the growing peptides to the polymeric support and can be cleaved under appropriate conditions, while maintaining intact the side-chain protecting groups .

Molecular Structure Analysis

The empirical formula of “this compound” is C34H42N2O6 . Its molecular weight is 574.71 .

Chemical Reactions Analysis

“this compound” is used in the synthesis of protected peptides and peptide fragments . It’s used as a solid support to prepare a peptide bearing a hexacarbonyldiiron cluster, neoglycopeptides, and lipopeptides .

Physical and Chemical Properties Analysis

“this compound” is typically used in the form of a resin with a standard mesh size of 100-200 . The typical resin substitution is 0.3 – 0.8 mmol/g .

Scientific Research Applications

Microwave-Assisted Synthesis of Fluorescein-Labelled Peptides : Fmoc-D-Lys(Dde)-OH is used in the automated and microwave-assisted Fmoc solid-phase synthesis of fluorescein-labelled peptides, particularly useful for creating fluorescently labelled glycopeptides for biological evaluation (Kowalczyk et al., 2009).

Synthesis of Branched Phosphopeptides : It is employed in the synthesis of bivalent consolidated ligands, branched peptides, to interact with the SH2 and SH3 domains of Abelson kinase (Xu et al., 2004).

Labeled Peptides for Research : Used for labeling peptides in research studies, including those tracking peptide trafficking, binding studies, and receptor cross-linking studies. It facilitates the addition of various labels to peptides (Bibbs et al., 2000).

Synthesis of Peptide Nucleic Acid FRET Probes : Involved in the design and synthesis of peptide nucleic acid (PNA) FRET probes, enabling post-synthetic attachment of reporter groups to PNA (Oquare & Taylor, 2008).

Supramolecular Gels Based on Amino Acids : Used in the study of supramolecular hydrogels for biomedical applications, particularly investigating antimicrobial activity (Croitoriu et al., 2021).

Synthesis and Bioactivity of Analgesic Neuropeptides : Incorporated into a neurotensin analogue for improved analgesia in mice, serving as a basis for the use of polyamine amino acids in polypeptides (Zhang et al., 2009).

Synthesis of Multiple Antigen Peptide Systems : Applied in the synthesis of multiple antigen peptides (MAPs), particularly for asymmetrically branched peptides and malaria antigens (Ahlborg, 1995).

Chemical Protein Synthesis : Employed in the synthesis of large proteins by chemical means, specifically in attaching solubilizing peptide sequences to insoluble peptides (Jacobsen et al., 2016).

Peptide Ligation Using Azido-Protected Peptides : Utilized in peptide synthesis involving azido-protected peptides for peptide condensation (Katayama et al., 2008).

Mechanism of Action

Target of Action

Fmoc-D-Lys(Dde)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that are being synthesized. The compound plays a crucial role in protecting the amino groups during the synthesis process .

Mode of Action

This compound acts as a protective agent for the amino groups in peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group protects the alpha-amino group, while the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group protects the epsilon-amino group of the lysine residue . These protecting groups prevent unwanted side reactions during the synthesis process, ensuring the correct sequence of amino acids in the peptide.

Biochemical Pathways

The use of this compound is integral to the Fmoc/tBu solid-phase peptide synthesis method . This method involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. The Fmoc group is removed (deprotected) in each cycle, allowing the next amino acid (also protected by an Fmoc group) to be added. The Dde group can be selectively removed under certain conditions without affecting the Fmoc group , allowing for side-chain modifications.

Result of Action

The use of this compound in peptide synthesis results in the precise assembly of amino acids into a peptide with the desired sequence . By protecting specific groups on the amino acids, it prevents side reactions and ensures the correct structure of the final product.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHSSQNORWQENF-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.